

Technical Support Center: Upadacitinib Hemihydrate Solubility

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Compound of Interest

Compound Name: Upadacitinib hemihydrate

Cat. No.: B8820042

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From the Desk of the Senior Application Scientist

Welcome to the technical support guide for **Upadacitinib Hemihydrate**. This resource is designed for our research and drug development colleagues. We understand that navigating the experimental nuances of active pharmaceutical ingredients (APIs) is critical for generating reliable and reproducible data. Upadacitinib, while classified as a high-solubility compound under specific conditions, presents a pH-dependent solubility profile that can be a source of experimental challenges.

This guide moves beyond simple data sheets to provide causal explanations, troubleshooting frameworks, and validated protocols to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of upadacitinib hemihydrate.

Question 1: What is the aqueous solubility of upadacitinib hemihydrate?

The aqueous solubility of upadacitinib is highly dependent on pH. Regulatory filings indicate a solubility range from 38 mg/mL at pH 2 down to less than 0.2 mg/mL at pH 9 (at 37°C)[1]. The officially recognized minimum solubility in the physiological pH range of 1 to 7.5 is 0.191 mg/mL at pH 7.5 (at 37°C)[2].

This behavior is characteristic of a weak base. At low (acidic) pH, the molecule becomes protonated, forming a more soluble salt. At higher (neutral to basic) pH, it exists predominantly in its less soluble, neutral free base form.

Question 2: Upadacitinib is listed as a BCS Class I drug. Why am I having solubility problems?

This is a crucial point of clarification. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest strength dose dissolves in 250 mL or less of aqueous media over a pH range of 1 to 6.8. For upadacitinib, the 15 mg dose dissolves in approximately 79 mL at its lowest solubility (pH 7.5), thus classifying it as a high solubility drug[2].

However, this regulatory classification is based on the therapeutic dose. In vitro experiments often require much higher concentrations for cell-based assays, biochemical screens, or analytical standard preparation. At these higher concentrations, you will likely encounter the compound's intrinsic low solubility at neutral pH. For example, preparing a 10 mM stock in a pH 7.4 buffer would require a solubility of ~3.8 mg/mL, which is well above the compound's limit at that pH.

Question 3: How does polymorphism affect the solubility of upadacitinib?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical and often overlooked variable. Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.

Several crystal forms of upadacitinib have been identified in patent literature. For instance, certain novel crystalline forms are reported to have 4 to 8 times higher solubility in pH 7.4 phosphate buffer and simulated intestinal fluids (FaSSIF, FeSSIF) compared to previously identified forms. When sourcing upadacitinib hemihydrate API, lot-to-lot variability in polymorphic content or using a different crystal form than the one referenced in literature can lead to significant discrepancies in observed solubility.

Question 4: I'm preparing a stock solution in DMSO and diluting it into a physiological buffer, but I see immediate precipitation. What is happening?

This is a common phenomenon known as "solvent shock" or "fall-out." Upadacitinib is likely very soluble in your organic solvent (e.g., DMSO). When a small volume of this highly

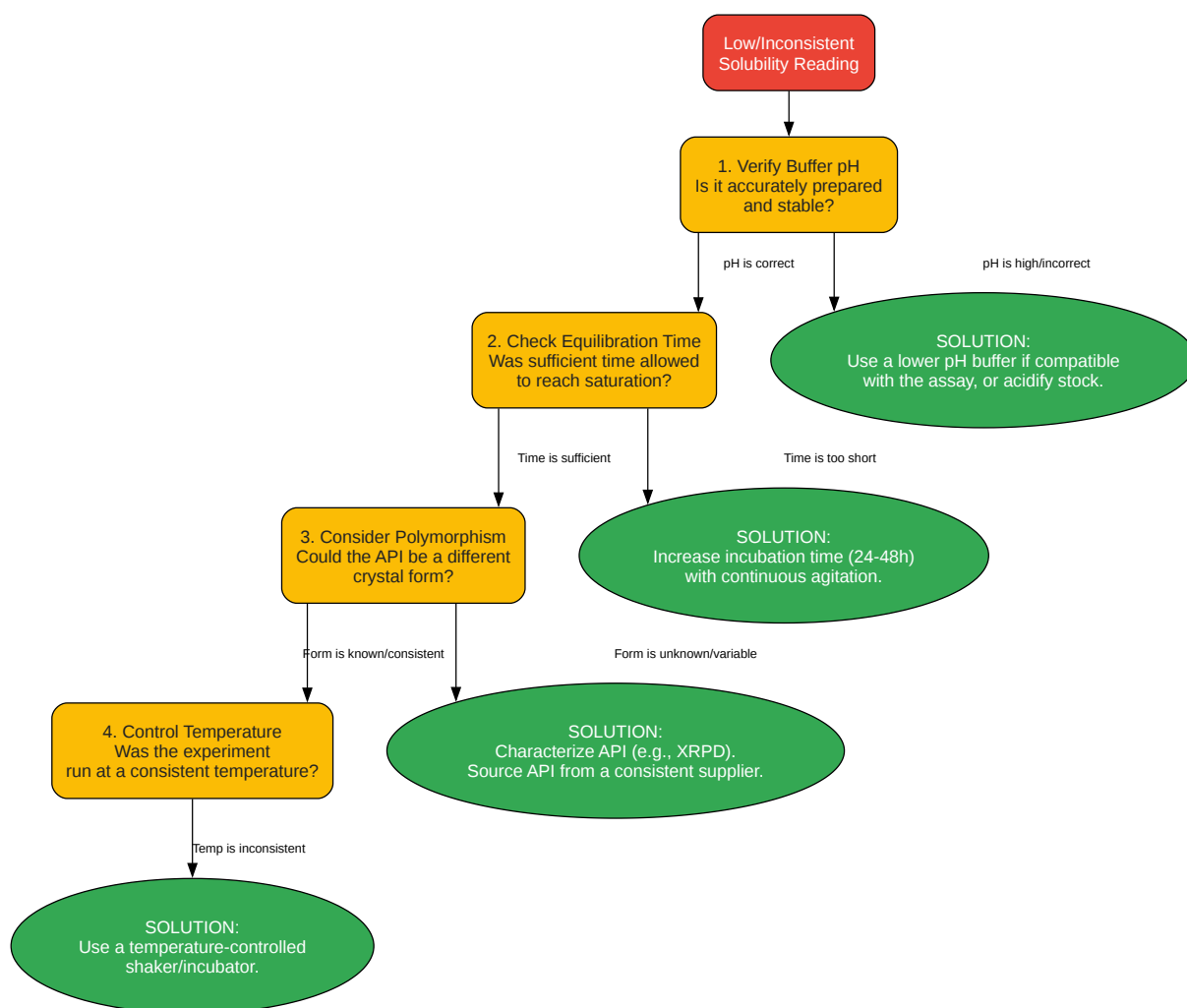
concentrated stock is introduced into an aqueous buffer where the drug's solubility is much lower (especially at $\text{pH} > 7$), the local concentration of the drug transiently exceeds its saturation solubility, causing it to rapidly precipitate out of solution.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common solubility-related issues.

Issue: Low or Inconsistent Solubility Measurements

If your experimentally determined solubility is lower than expected or varies between experiments, follow this diagnostic workflow.



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Caption: Troubleshooting workflow for low solubility.

Issue: Precipitate Formation During Experiment

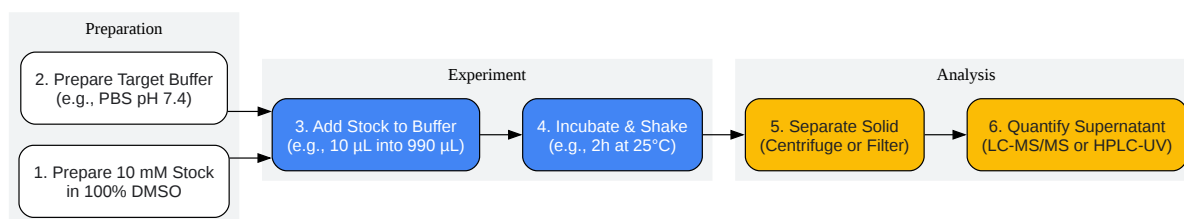
Symptom	Primary Cause	Mechanism	Recommended Solution
Precipitation on dilution	Solvent Shock	The drug concentration exceeds the saturation limit upon transfer from a high-solubility organic solvent to a low-solubility aqueous buffer.	1. Decrease Stock Concentration: Use a lower concentration DMSO stock. 2. Modify Dilution Method: Add the stock solution dropwise into the buffer while vortexing vigorously to maximize initial dispersion. 3. Use Surfactants: Include a low concentration of a non-ionic surfactant (e.g., 0.1% Polysorbate 80) in the final buffer to increase solubility.
Precipitation over time	pH Shift or Instability	The buffer capacity is insufficient to handle pH changes from the sample or environment (e.g., CO ₂ absorption from air), causing the pH to drift and solubility to decrease.	1. Increase Buffer Strength: Use a higher molarity buffer (e.g., 50 mM Phosphate). 2. Work in Sealed Containers: Minimize exposure to air, especially for bicarbonate-based buffers. 3. Re-verify pH: Check the pH of the final solution after the experiment is complete.

Part 3: Key Experimental Protocols

These protocols provide a standardized starting point for your experiments. Always adapt them based on your specific analytical methods and experimental goals.

Protocol 1: Kinetic Solubility Measurement via Shake-Flask Method

This method determines the solubility of a compound under non-equilibrium conditions, which is often representative of what occurs during high-throughput screening or when diluting from a DMSO stock.



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Caption: Workflow for kinetic solubility determination.

Methodology:

- **Stock Solution:** Prepare a 10 mM stock solution of upadacitnib hemihydrate in 100% DMSO.
- **Sample Preparation:** In a microcentrifuge tube or 96-well plate, add 10 µL of the DMSO stock to 990 µL of your desired physiological buffer (e.g., PBS, pH 7.4). This creates a 100 µM theoretical concentration with 1% DMSO.

- Incubation: Seal the container and place it on an orbital shaker at a consistent temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.
- Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. Alternatively, use a filter plate (e.g., 0.45 µm PVDF) to separate the solid from the supernatant.
- Quantification: Carefully collect the supernatant and quantify the concentration of dissolved upadacitnib using a validated analytical method such as LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement

This method measures the true saturation solubility of the solid compound in a buffer after it has reached equilibrium.

Methodology:

- Sample Preparation: Add an excess amount of solid upadacitnib hemihydrate powder to a vial containing a known volume of the physiological buffer. "Excess" means enough solid should remain visible at the end of the experiment.
- Equilibration: Seal the vial and place it on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. Critical Step: Ensure the filter does not adsorb the compound; pre-saturating the filter by discarding the first few drops is good practice.
- Quantification: Dilute the clear filtrate as needed and quantify the concentration of dissolved upadacitnib using a validated analytical method.

Data Summary

The following table summarizes the key solubility data for upadacitinib based on publicly available regulatory documents.

Parameter	Value	Conditions	Source
Solubility at pH 2.0	~38 mg/mL	37 °C	TGA[1]
Solubility at pH 7.5	0.191 mg/mL	37 °C	FDA[2]
Solubility at pH 9.0	< 0.2 mg/mL	37 °C	TGA[1]
BCS Classification	Class I (High Sol., High Perm.)	Based on 15 mg dose	FDA[2]

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